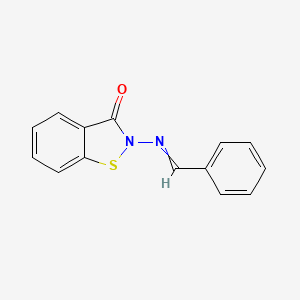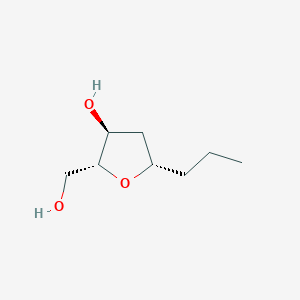
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol is a synthetic organic compound with a unique structure that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol typically involves multi-step organic reactions. One common approach is the selective reduction of a precursor molecule, followed by cyclization to form the anhydro structure. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol include other anhydro and deoxy sugars, such as:
- (1S)-1,4-Anhydro-2-deoxy-1-methyl-D-erythro-pentitol
- (1S)-1,4-Anhydro-2-deoxy-1-ethyl-D-erythro-pentitol
Uniqueness
What sets this compound apart is its specific propyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties that are advantageous for certain applications.
Propiedades
Número CAS |
503057-31-6 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(2R,3S,5S)-2-(hydroxymethyl)-5-propyloxolan-3-ol |
InChI |
InChI=1S/C8H16O3/c1-2-3-6-4-7(10)8(5-9)11-6/h6-10H,2-5H2,1H3/t6-,7-,8+/m0/s1 |
Clave InChI |
ZFFKTLWOAJIDEX-BIIVOSGPSA-N |
SMILES isomérico |
CCC[C@H]1C[C@@H]([C@H](O1)CO)O |
SMILES canónico |
CCCC1CC(C(O1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



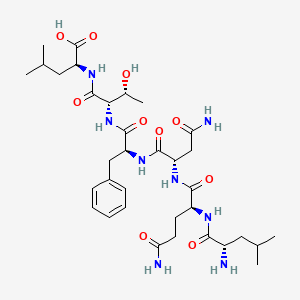
![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
![6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14238296.png)
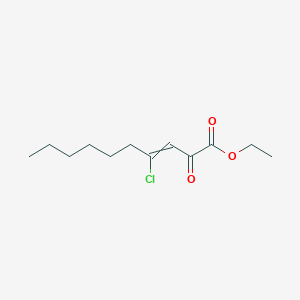

![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)
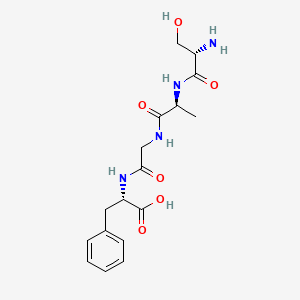
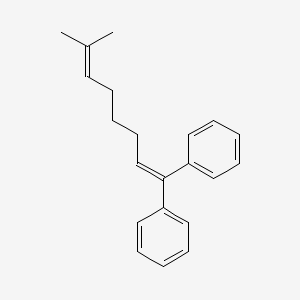
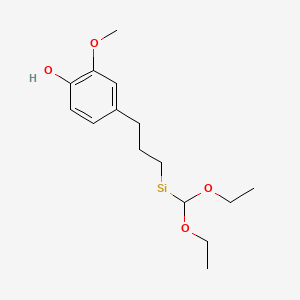
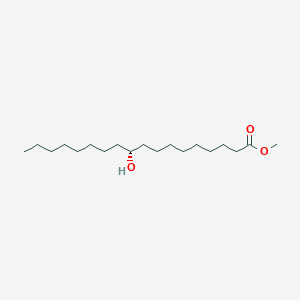
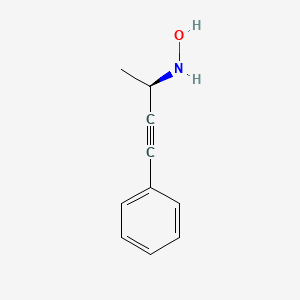
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14238344.png)
